molecular formula C23H30ClN3O4S B2382417 N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216565-53-5

N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2382417
CAS No.: 1216565-53-5
M. Wt: 480.02
InChI Key: NYWWPLDGPFHCKT-UHFFFAOYSA-N
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Description

“N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride” is a chemical compound. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have diverse biological activities and are part of many drugs and useful compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can be synthesized from simple commercially available building blocks . The synthesis often involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, a benzamide group, and a dimethylamino propyl group. The benzothiazole ring and benzamide group are likely to contribute to the compound’s biological activity .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, closely related to the queried compound, have been investigated for their corrosion inhibiting effects on steel in acidic environments. These studies highlight the potential application of such compounds in protecting metal surfaces against corrosion, which is crucial for extending the lifespan of metal-based structures and components in various industrial settings (Hu et al., 2016).

Anticancer Activity

Research has been conducted on benzothiazole derivatives for their anticancer properties. One study synthesized substituted benzamides, which were evaluated against several cancer cell lines, showing moderate to excellent anticancer activity. This indicates the potential therapeutic applications of such compounds in cancer treatment (Ravinaik et al., 2021).

Analgesic and Anti-Inflammatory Agents

Novel compounds derived from benzothiazole have been synthesized and assessed for their analgesic and anti-inflammatory properties. Such studies suggest the potential use of benzothiazole derivatives in developing new pain relief and anti-inflammatory medications (Abu‐Hashem et al., 2020).

Central Nervous System Agents

Benzothiazole derivatives have also been explored for their potential as central nervous system agents, particularly in treating depression and other neurological conditions. These studies provide insights into the design of new drugs targeting neurological pathways (Martin et al., 1981).

Antimicrobial and Anticancer Evaluation

Another area of research involves synthesizing thiazolidinone derivatives, which have shown promising antimicrobial and anticancer activities in vitro. Such findings indicate the potential for developing new antimicrobial and anticancer agents based on benzothiazole derivatives (Deep et al., 2016).

Future Directions

The future directions for this compound could involve further studies to determine its biological activities and potential uses. Benzothiazoles are a focus of research due to their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S.ClH/c1-15-8-9-17-20(12-15)31-23(24-17)26(11-7-10-25(2)3)22(27)16-13-18(28-4)21(30-6)19(14-16)29-5;/h8-9,12-14H,7,10-11H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWWPLDGPFHCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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